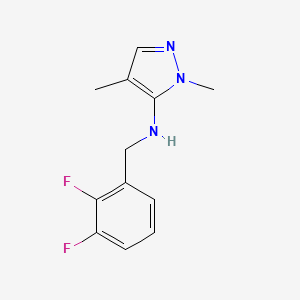

N-(2,3-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

N-(2,3-Difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a benzyl group substituted with two fluorine atoms at the 2- and 3-positions and a dimethyl-substituted pyrazole core. This compound has garnered attention in medicinal chemistry due to its unique electronic and steric properties, which enhance interactions with biological targets such as enzymes and receptors . The difluorobenzyl group is critical to its activity, as fluorine’s electron-withdrawing nature increases binding affinity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C12H13F2N3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H13F2N3/c1-8-6-16-17(2)12(8)15-7-9-4-3-5-10(13)11(9)14/h3-6,15H,7H2,1-2H3 |

InChI Key |

SCZNCWKKBPYLAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C)NCC2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.

Methylation: The final step involves the methylation of the pyrazole ring at the 1 and 4 positions using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxide.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of N-(2,3-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine are best understood through direct comparison with analogs. Below is a synthesis of key findings from diverse studies:

Table 1: Structural and Functional Comparison with Pyrazole-Based Analogs

| Compound Name | Structural Features | Biological/Electronic Properties | Key Differences from Target Compound |

|---|---|---|---|

| N-(2-Fluorobenzyl)-1H-pyrazole | Single fluorine at benzyl 2-position | Reduced binding affinity due to weaker electron-withdrawing effects | Lacks 3-fluoro substituent; lower potency |

| N-(2,5-Difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine | Fluorines at benzyl 2- and 5-positions | Altered target interaction due to fluorine positioning | Different spatial arrangement of fluorines |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group on pyrazole | Higher lipophilicity; distinct electronic profile | Replaces benzyl group with trifluoromethyl |

| 4-Methyl-N-(4-fluorobenzyl)-1H-pyrazole | Fluorine at benzyl 4-position; no pyrazole methyl | Weaker enzyme inhibition; altered pharmacokinetics | Missing 2,3-difluoro and pyrazole dimethyl |

| 5-tert-Butyl-2-(4-methoxyphenyl)pyrazol-3-amine | tert-Butyl and methoxy substituents | Non-fluorinated; bulkier substituents reduce target selectivity | Lacks fluorinated benzyl group |

Key Observations:

Fluorine Substitution Patterns : The 2,3-difluorobenzyl group in the target compound provides optimal electronic and steric effects for target binding. Analogs with single fluorine substitutions (e.g., N-(2-fluorobenzyl)-1H-pyrazole) exhibit reduced potency due to diminished electron-withdrawing effects .

Positional Isomerism : The 2,5-difluoro isomer shows divergent biological activity, underscoring the importance of fluorine placement in molecular recognition .

Substituent Effects: Non-fluorinated analogs (e.g., 4-methyl-N-phenyl derivatives) lack the enhanced binding affinity and metabolic stability conferred by fluorine atoms .

Lipophilicity and Bioavailability : The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole increases lipophilicity but reduces solubility, highlighting the balance required in substituent design .

Mechanistic Insights and Unique Advantages

This substitution pattern also mitigates oxidative metabolism, prolonging half-life compared to non-fluorinated analogs like N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine, which lacks fluorine’s metabolic stabilization effects .

In contrast, compounds with bulkier substituents (e.g., tert-butyl or methoxy groups) exhibit reduced target specificity due to steric hindrance, further validating the strategic use of fluorine in the target compound .

Biological Activity

N-(2,3-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole class, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 237.25 g/mol. The compound features a difluorobenzyl group attached to a pyrazole ring, which enhances its chemical stability and biological activity. The presence of fluorine atoms is significant as it increases the lipophilicity and binding affinity to biological targets, making it a candidate for medicinal applications .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through its interaction with specific molecular targets. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown promising results against Trypanosoma brucei brucei, with a reported pEC50 value indicating significant potency .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for anti-inflammatory and analgesic properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in pain signaling. This suggests potential applications in treating conditions characterized by inflammation and pain .

Enzyme Inhibition

This compound acts as an enzyme inhibitor , affecting various biochemical pathways. Its mechanism involves binding to active sites on enzymes, thereby reducing their activity. This property is particularly relevant in drug discovery for diseases where enzyme modulation is beneficial .

The mechanism of action primarily involves the compound's ability to bind selectively to target proteins or enzymes due to the unique structural features imparted by the difluorobenzyl group. This binding can lead to conformational changes in the target proteins, affecting their functionality and downstream signaling pathways .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. These studies highlight how modifications in substituents can enhance or reduce biological activity. A comprehensive analysis of various analogues revealed that specific structural configurations are critical for maintaining potency against targeted diseases .

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Enzyme inhibition | Modulation of enzyme activity |

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy against T. brucei brucei, this compound demonstrated a pEC50 of 8.5 ± 0.14 after 18 hours of incubation at concentrations up to 40 μM. This suggests that the compound not only inhibits growth but may also have cidal properties against this pathogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.